molecular formula C12H14N2S B12073903 (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine

Cat. No.: B12073903
M. Wt: 218.32 g/mol
InChI Key: NOAKIESNFFJSTA-UHFFFAOYSA-N
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Description

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic compound with the molecular formula C11H12N2S It is characterized by the presence of a thiazole ring, a phenyl ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to form 2-aminothiazole.

    Introduction of the Methyl Group: The methyl group is introduced by methylation of the thiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring through a Suzuki coupling reaction using a palladium catalyst.

    Formation of Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halide or alkoxide derivatives.

Scientific Research Applications

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methylthiazol-5-yl)phenyl)methanamine: Similar structure but lacks the 2-methyl group.

    (3-(2-methyl-1,3-thiazol-4-yl)phenyl)methanamine: Similar structure with a different position of the methyl group on the thiazole ring.

    (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine dihydrochloride: Similar structure with an additional hydrochloride group.

Uniqueness

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C12H14N2S/c1-8-5-10(3-4-11(8)6-13)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3

InChI Key

NOAKIESNFFJSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=CS2)C)CN

Origin of Product

United States

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